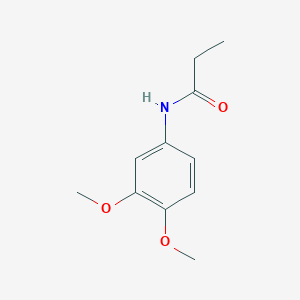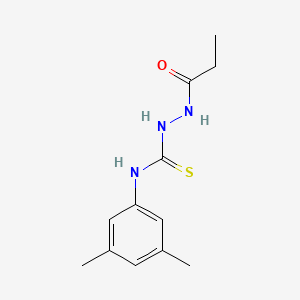
N-(3,4-dimethoxyphenyl)propanamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)propanamide, also known as DMPA, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research for its potential therapeutic properties. DMPA is synthesized through a complex process that involves several steps.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
N-(3,4-dimethoxyphenyl)propanamide derivatives demonstrate significant herbicidal activity. For instance, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was synthesized and found to be effective as a herbicide (Liu et al., 2008). Additionally, propanil, a derivative of this compound, is commonly used as a post-emergent herbicide in paddy rice cultivation (Perera et al., 1999).
Antidepressant Properties
N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a compound structurally related to this compound, showed potential as an antidepressant with reduced side effects in animal studies (Bailey et al., 1985).
Photocatalytic Degradation
The photocatalysed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) and other anilides using titanium dioxide has been studied, suggesting potential environmental applications in water treatment (Sturini et al., 1997).
Nonlinear Optical Materials
N-(2-chlorophenyl)-(1-Propanamide) has been synthesized and identified as a novel organic material with potential applications in nonlinear optics and electro-optics (Prabhu & Rao, 2000; Prabhu et al., 2001)(Prabhu et al., 2001).
Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides have shown promise as anticonvulsants, demonstrating activity in various seizure test models in mice (Idris et al., 2011).
Anticancer Properties
Several studies have synthesized and evaluated derivatives of this compound for their potential anticancer properties. For example, a series of dimethyl-diphenyl-propanamide derivatives were identified as nonsteroidal dissociated glucocorticoid receptor agonists with anti-inflammatory activity comparable to prednisolone but with reduced side effects (Yang et al., 2010). Similarly, compounds like 3-(3,4-dimethoxyphenylpropyl-3-(3,4-dimethoxyphenyl) propanoate and its analogues were evaluated for cytotoxicity on various human tumor cell lines, showing moderate inhibitory effects (Hu et al., 2005).
Brain-Specific Delivery for Parkinson's Disease
N-3,4-bis(pivaloyloxy)dopamine-3-(dimethylamino)propanamide, a derivative of this compound, was studied for its potential in brain-specific delivery of dopamine for the treatment of Parkinson's disease. This compound showed enhanced accumulation in mouse brain cells and attenuated the effects of 6-hydroxydopamine-induced toxicity in human neuroblastoma cells, suggesting its potential as a safe and effective treatment for Parkinson's disease (Li et al., 2014).
Novel Antioxidants for Cancer Therapy
This compound derivatives were evaluated as novel antioxidants. These compounds showed no adverse effects on normal human tissues but effectively killed breast cancer cells and oral squamous carcinoma cells, indicating their potential as cancer treatments. Among these, N-decyl-N-(3-methoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide and its analogues were particularly promising (Kovalchuk et al., 2013).
Photochemical Reactions
N,N-dimethylpyruvamide, structurally related to this compound, was studied for its photochemical reactions in different solvents, indicating potential applications in organic synthesis and photochemistry (Shima et al., 1984).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-11(13)12-8-5-6-9(14-2)10(7-8)15-3/h5-7H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEMWDWGMNIBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-4-pyridinyl-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4714805.png)
![ethyl N-[(3-methyl-1-piperidinyl)carbonyl]glycinate](/img/structure/B4714813.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4714819.png)
amine hydrochloride](/img/structure/B4714837.png)

![3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)
![3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4714859.png)
![1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B4714868.png)
![N-[3-(methylthio)phenyl]-1-indolinecarboxamide](/img/structure/B4714874.png)
![5-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4714881.png)
![3-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4714884.png)
![2-(2-furyl)-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4714893.png)
![2-chloro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4714901.png)
![(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4714908.png)